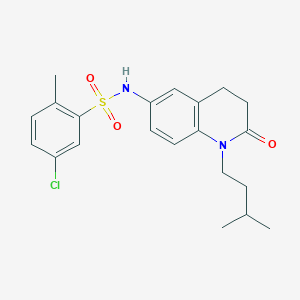
5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O3S and its molecular weight is 420.95. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Sulfonamide derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial properties. For instance, novel sulfonamide compounds have shown significant antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The effectiveness of these compounds suggests a promising area for further exploration in the development of new antibiotics or antifungal medications (Vanparia et al., 2010).
Enzyme Inhibition for Therapeutic Applications
Isoquinolinesulfonamides, closely related to the compound , have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases, including protein kinase A (PKA) and protein kinase C (PKC). These findings have therapeutic implications, particularly in diseases where dysregulation of PKA and PKC is implicated. For example, the inhibition of these kinases can be beneficial in cancer therapy, where kinase activity is often upregulated (Hidaka et al., 1984).
Cancer Research
Research into sulfonamide derivatives, including structures related to the mentioned compound, has shown promising anticancer properties. Studies have demonstrated the potential of these compounds to inhibit the growth of cancer cells and induce apoptosis. The mechanisms behind these effects include the activation of caspase pathways and interference with cellular signaling, highlighting the potential for these compounds in cancer therapy (Cumaoğlu et al., 2015).
Neuropharmacological Research
Sulfonamide compounds, similar to the one specified, have been explored for their neuropharmacological effects, particularly in the context of inhibiting cyclic AMP-dependent protein kinase (PKA). This inhibition has implications for neurological conditions where PKA plays a critical role, such as in memory formation and neurodegenerative diseases. For instance, selective PKA inhibitors have been studied for their potential to alter dopamine levels in neuronal cells, suggesting a route for modulating neurotransmitter balance in neurological disorders (Sumi et al., 1991).
Environmental Monitoring and Cleanup
The detection and removal of pharmaceutical and chemical contaminants from industrial waste streams are crucial for environmental protection. Methods have been developed to identify low concentrations of active pharmaceutical ingredients, including sulfonamide derivatives, in wastewater. This research is vital for monitoring environmental pollution and developing strategies for the cleanup of contaminated water bodies (Deegan et al., 2011).
Propiedades
IUPAC Name |
5-chloro-2-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-14(2)10-11-24-19-8-7-18(12-16(19)5-9-21(24)25)23-28(26,27)20-13-17(22)6-4-15(20)3/h4,6-8,12-14,23H,5,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFMXLLOACCNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Methylsulfanyl)methyl]phenol](/img/structure/B2753723.png)
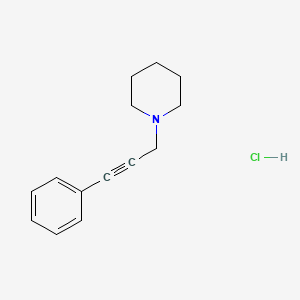

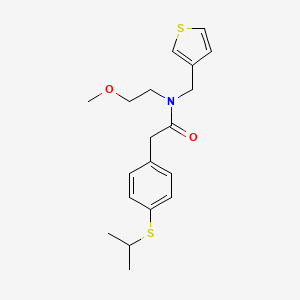
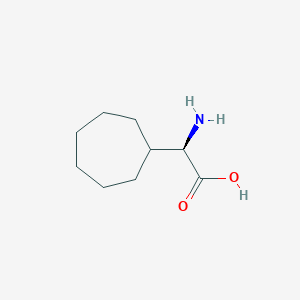

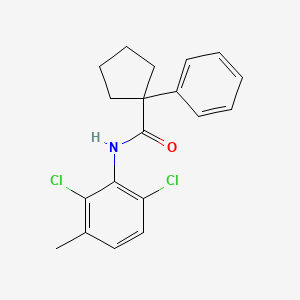


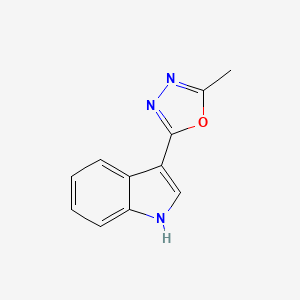
![N-(1-phenylethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2753740.png)
![N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2753741.png)